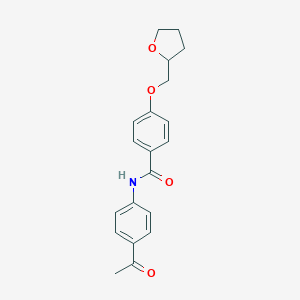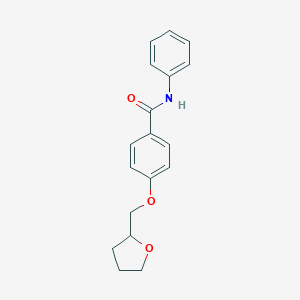![molecular formula C21H26N2O4S B250515 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by this compound results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase IX, which regulates pH in cancer cells. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential use in combination therapy and optimizing its synthesis method.
合成方法
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 2-methylphenol with 4-(1-piperidinylsulfonyl)benzene-1,3-diol in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques.
科学研究应用
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-4-5-9-20(16)27-17(2)21(24)22-18-10-12-19(13-11-18)28(25,26)23-14-6-3-7-15-23/h4-5,8-13,17H,3,6-7,14-15H2,1-2H3,(H,22,24) |
InChI 键 |
RVYBQRISZOUNOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
规范 SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

